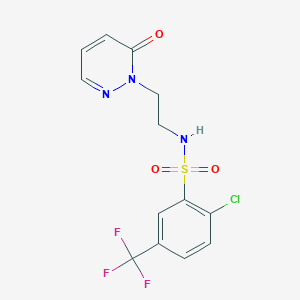
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11ClF3N3O3S and its molecular weight is 381.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound features a complex structure that includes a chloro substituent, a pyridazinone moiety, and a benzenesulfonamide group, which collectively contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is C13H11ClF3N3O3S, with a molecular weight of 381.76 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₁ClF₃N₃O₃S |
| Molecular Weight | 381.76 g/mol |
| CAS Number | 1021219-40-8 |
Research indicates that this compound acts as an inhibitor of specific enzymes , particularly carbonic anhydrase and cyclooxygenase-2 (COX-2). These enzymes are crucial in various physiological processes, including inflammation and tumorigenesis. The inhibition of COX-2 is particularly relevant in the context of anti-inflammatory therapies and cancer treatment, where modulation of inflammatory pathways can lead to therapeutic benefits.
Anti-inflammatory Properties
The compound has been identified as a multi-target anti-inflammatory agent. In vitro studies have shown that derivatives containing the pyridazinone sulfonamide structure exhibit significant inhibition of COX-2 activity, which is pivotal in the management of pain and inflammation. For instance, studies have demonstrated that modifications to the pyridazinone core can enhance its potency against COX-2 while maintaining selectivity over COX-1, thereby reducing potential side effects associated with non-selective NSAIDs .
Antitumor Activity
In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. Several studies have indicated that compounds with similar structures possess antitumor activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of apoptotic pathways through the activation of caspases and inhibition of cell proliferation markers .
Case Studies
- Inhibition of COX-2 : A study evaluated the inhibitory effects of various sulfonamide derivatives on COX-2 activity using an enzyme-linked immunosorbent assay (ELISA). The results indicated that compounds similar to this compound significantly reduced COX-2 levels in cultured human fibroblasts by up to 70% at concentrations as low as 10 µM .
- Antitumor Efficacy : Another investigation focused on the antitumor properties of pyridazinone derivatives, including this compound, against various cancer cell lines (e.g., HCC827 and NCI-H358). The IC50 values were determined using MTT assays, revealing potent cytotoxic effects with IC50 values around 6 μM for certain derivatives .
特性
IUPAC Name |
2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O3S/c14-10-4-3-9(13(15,16)17)8-11(10)24(22,23)19-6-7-20-12(21)2-1-5-18-20/h1-5,8,19H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMAXOZTOIARCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














